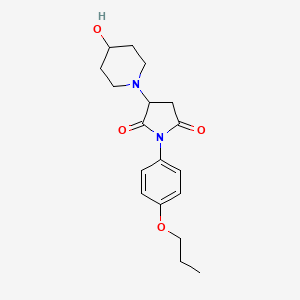
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the drug Vigabatrin, which is used to treat epilepsy. However, CPP-109 has shown promise in the treatment of addiction, specifically cocaine addiction.
作用機序
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters, such as dopamine, which is involved in the reward pathway associated with addiction.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several biochemical and physiological effects. It has been shown to reduce the activity of the reward pathway associated with addiction, as well as reduce the anxiety and stress associated with withdrawal from addictive substances.
実験室実験の利点と制限
One advantage of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity for GABA transaminase, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be effective in all individuals, as genetic factors can affect the activity of GABA transaminase.
将来の方向性
There are several potential future directions for research on 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione for the treatment of addiction. Finally, research is needed to determine the long-term effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione on brain function and behavior.
合成法
The synthesis of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 4-propoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to form the desired product, 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione.
科学的研究の応用
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in the treatment of addiction. Specifically, it has been shown to be effective in reducing cocaine use in preclinical studies. Additionally, 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of other addictive substances, such as alcohol and nicotine.
特性
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-11-24-15-5-3-13(4-6-15)20-17(22)12-16(18(20)23)19-9-7-14(21)8-10-19/h3-6,14,16,21H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDOCLWOQQKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5177582.png)
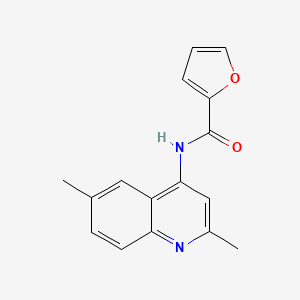

![N-[4-({[4-(6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5177600.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5177603.png)
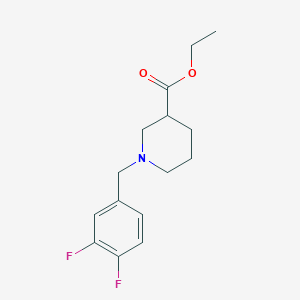
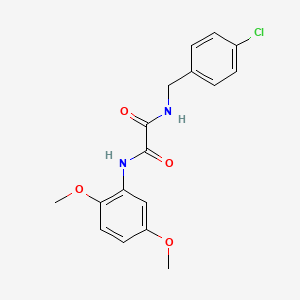
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5177618.png)
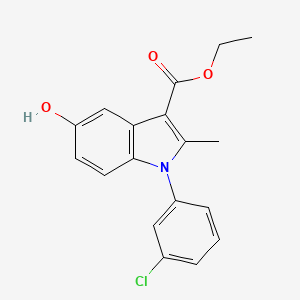
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
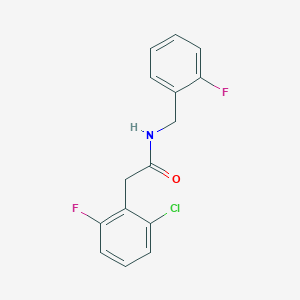
![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5177644.png)
![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5177673.png)